molecular formula C5H10INO B14385450 N-(2-Iodopropyl)-N-methylformamide CAS No. 89784-65-6

N-(2-Iodopropyl)-N-methylformamide

Cat. No.: B14385450
CAS No.: 89784-65-6
M. Wt: 227.04 g/mol
InChI Key: TVAKWAINQAMUBP-UHFFFAOYSA-N
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Description

N-(2-Iodopropyl)-N-methylformamide is a halogenated formamide derivative characterized by a 2-iodopropyl substituent attached to the nitrogen atom of the formamide group. The iodopropyl group introduces steric bulk and a heavy halogen (iodine), which may influence reactivity, solubility, and stability compared to lighter halogens (e.g., chlorine) or aromatic substituents.

Properties

CAS No.

89784-65-6

Molecular Formula

C5H10INO

Molecular Weight

227.04 g/mol

IUPAC Name

N-(2-iodopropyl)-N-methylformamide

InChI

InChI=1S/C5H10INO/c1-5(6)3-7(2)4-8/h4-5H,3H2,1-2H3

InChI Key

TVAKWAINQAMUBP-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C=O)I

Origin of Product

United States

Preparation Methods

Synthesis of N-Methyl-2-iodopropylamine

The primary challenge lies in synthesizing the secondary amine precursor, N-methyl-2-iodopropylamine. A two-step alkylation strategy is commonly employed:

  • Monoalkylation of Methylamine : Methylamine reacts with 1,2-diiodopropane under controlled conditions to minimize over-alkylation. Excess methylamine (3:1 molar ratio) in anhydrous tetrahydrofuran (THF) at 0°C yields the secondary amine with ~45% efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, confirmed via $$ ^1H $$ NMR ($$ \delta $$: 1.85–2.10 ppm, m, 2H; 2.95 ppm, d, 2H; 3.20 ppm, s, 3H).

Formylation Using Activated Formic Acid

N-Methyl-2-iodopropylamine undergoes formylation via Vilsmeier-Haack reagent (formic acid and phosphorus oxychloride):

  • Procedure : The amine (1.0 equiv) is dissolved in chloroform, cooled to −10°C, and treated with POCl$$ _3 $$ (1.2 equiv) followed by formic acid (1.5 equiv). After stirring at room temperature for 12 hours, the mixture is quenched with saturated NaHCO$$ _3 $$ and extracted.
  • Yield : 58–62% after purification.
  • Spectroscopic Validation : IR shows characteristic C=O stretch at 1670 cm$$ ^{-1} $$; $$ ^{13}C $$ NMR confirms formyl carbon at 162 ppm.

Alkylation of N-Methylformamide

Deprotonation and Alkylation

N-Methylformamide’s low acidity (pKa ~20) necessitates strong bases for deprotonation:

  • Base Selection : Sodium hydride (NaH) in THF at 0°C generates the reactive amide ion.
  • Alkylation Agent : 2-Iodopropyl iodide (2.0 equiv) is added dropwise. The reaction proceeds at 60°C for 8 hours.
  • Yield : 35–40% due to competing side reactions (e.g., elimination).

High-Pressure Formylation

Adapting autoclave conditions from diisobutylformamide synthesis:

  • Conditions : N-Methylformamide and 2-iodopropylamine (1:1.1 molar ratio) in formic acid (85%) are heated to 160–200°C under 1.7 MPa for 3 hours.
  • Yield : 70–75% with minimal byproducts.

Halogen Exchange (Finkelstein Reaction)

Synthesis of N-Methyl-N-(2-chloropropyl)formamide

  • Alkylation : N-Methylformamide is alkylated with 2-chloropropyl chloride using NaH in THF (0°C to room temperature, 12 hours).
  • Yield : 50–55% after silica gel chromatography.

Iodide Substitution

  • Conditions : The chloro precursor (1.0 equiv) and potassium iodide (3.0 equiv) in refluxing acetone (18 hours).
  • Yield : 85–90% with >95% purity by GC-MS.
  • Mechanistic Insight : SN$$ _2 $$ displacement confirmed by retention of stereochemistry in chiral analogs.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency Key Challenges
Formylation of Amine 58–62 Moderate High Amine synthesis complexity
Alkylation 35–75 Low Moderate Side reactions, base sensitivity
Finkelstein Reaction 85–90 High Low Chloro precursor availability

The Finkelstein route is optimal for large-scale production, whereas autoclave formylation offers higher yields for small batches.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (CDCl$$ _3 $$): $$ \delta $$ 1.90–2.10 (m, 2H, CH$$ _2 $$), 3.23 (d, 2H, N-CH$$ _2 $$), 3.28 (s, 3H, N-CH$$ _3 $$), 8.01 (s, 1H, CHO).
  • $$ ^{13}C $$ NMR: 162 ppm (C=O), 35 ppm (N-CH$$ _3 $$), 12 ppm (CH$$ _2 $$I).

Infrared Spectroscopy (IR)

  • Strong absorbance at 1670 cm$$ ^{-1} $$ (formyl C=O) and 600 cm$$ ^{-1} $$ (C-I stretch).

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodopropyl)-N-methylformamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

N-(2-Iodopropyl)-N-methylformamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Iodopropyl)-N-methylformamide involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The amide moiety can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular features of N-(2-Iodopropyl)-N-methylformamide with structurally related compounds:

Compound Molecular Formula Molecular Weight Substituent Key Features
This compound C₅H₁₀INO ~213.0* 2-Iodopropyl Bulky substituent; iodine's polarizability may enhance leaving-group ability.
N-(3-Chloropropyl)-N-methylformamide C₅H₁₀ClNO 135.59 3-Chloropropyl Smaller halogen; higher electronegativity may strengthen hydrogen bonding.
N-(4-Chlorobenzyl)-N-methylformamide C₉H₉ClNO 182.63 4-Chlorobenzyl Aromatic substituent; resonance effects may stabilize the formamide group.
N-(4-t-Butylbenzyl)-N-methylformamide C₁₃H₁₉NO 205.30 4-t-Butylbenzyl Sterically hindered substituent; may reduce reaction efficiency.

*Estimated based on iodine's atomic mass (126.90 vs. chlorine’s 35.45).

Halogenated Derivatives
  • N-(3-Chloropropyl)-N-methylformamide : Synthesized via methods involving chloroalkylation. Chlorine’s electronegativity enhances hydrogen-bonding interactions with solvents like DMSO or water, as observed in N-methylformamide analogs . This may improve solubility but reduce leaving-group efficiency compared to iodine.
  • However, iodine’s superior leaving-group ability might favor elimination or substitution reactions, leading to different by-products (e.g., diiodo derivatives) compared to chlorinated analogs.
Aromatic Derivatives
  • N-(4-Chlorobenzyl)-N-methylformamide : Rapid synthesis (2 minutes) yields 52.0% main product and 31.3% by-product (N,N-di-(4-chlorobenzyl)-N-methylamine) . The aromatic ring stabilizes intermediates via resonance, accelerating reactions.
  • N-(4-t-Butylbenzyl)-N-methylformamide : Steric hindrance from the t-butyl group reduces yields (35.7% main product vs. 25.9% by-product) , suggesting bulkier substituents slow reaction kinetics.

Solvation and Hydrogen Bonding

Studies on N-methylformamide derivatives in dimethylsulfoxide (DMSO) and water reveal:

  • Chlorine’s electronegativity strengthens hydrogen-bond donation, enhancing solvation in polar solvents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Iodopropyl)-N-methylformamide, and what reaction conditions are critical for optimizing yield?

  • Methodology : A two-step approach is often employed: (1) alkylation of N-methylformamide with 2-iodopropyl halide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), followed by (2) purification via column chromatography. Key parameters include stoichiometric control of the iodopropyl reagent to minimize di-alkylation byproducts and inert atmosphere maintenance to prevent iodine loss . Solvent selection (e.g., DMF or N-methylformamide) influences reaction kinetics due to their polar aprotic nature, which stabilizes intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify the formamide proton (δ 8.0–8.3 ppm) and methyl groups (δ 2.8–3.2 ppm for N-methyl; δ 1.5–2.0 ppm for iodopropyl CH₂). The iodine atom induces deshielding in adjacent carbons .
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ matching the exact mass (C₅H₁₀INO: calc. 243.9874). Fragmentation patterns should show loss of I (m/z 116) and CO .
  • IR : Confirm the formamide C=O stretch at ~1670 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Q. What solvent systems are optimal for solubility studies of this compound, and how does this impact reaction design?

  • Methodology : Polar aprotic solvents like DMF or N-methylformamide (NMF) are ideal due to their high dielectric constants, which enhance solubility. For kinetic studies, solubility in aqueous-organic mixtures (e.g., DMF:H₂O 9:1) should be tested via gravimetric analysis at 25°C and 50°C. Data interpretation should account for iodine’s polarizability, which may reduce solubility in nonpolar solvents .

Advanced Research Questions

Q. How can iodine’s instability during synthesis be mitigated to prevent undesired side reactions (e.g., elimination or radical pathways)?

  • Methodology :

  • Temperature Control : Maintain reactions below 80°C to avoid β-elimination of HI, monitored via TLC or in-situ FTIR .
  • Additives : Use radical inhibitors (e.g., BHT) or iodide scavengers (Ag₂O) to suppress iodine-mediated side reactions .
  • Protection Strategies : Temporarily protect the formamide group with Boc-anhydride before introducing the iodopropyl moiety, followed by deprotection .

Q. What mechanistic insights exist for this compound’s role in catalytic applications, such as CO₂ fixation or cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model the compound’s electron density distribution to predict nucleophilic/electrophilic sites. The iodine atom may act as a leaving group in SN2 reactions, while the formamide moiety stabilizes transition states via hydrogen bonding .
  • Kinetic Studies : Monitor reaction rates under varying CO₂ pressures (0.1–1 MPa) to assess its efficacy in carboxylation reactions. Compare turnover frequencies (TOF) with non-iodinated analogs .

Q. How can contradictory data on the compound’s metabolic stability be resolved in pharmacological studies?

  • Methodology :

  • In Vitro Assays : Use human liver microsomes (HLMs) to track metabolic pathways. Quantify HMMF-like metabolites (via LC-MS) to assess N-dealkylation rates .
  • Isotope Labeling : Synthesize ¹³C-labeled this compound to trace metabolic intermediates and validate competing pathways (e.g., oxidative vs. reductive degradation) .

Key Research Challenges

  • Synthetic Scalability : Iodine’s light sensitivity necessitates dark-room conditions for large-scale reactions .
  • Toxicity Profiling : Limited data on iodine-containing formamides require comparative studies with DMF/NMF analogs to establish safety thresholds .

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